[1] Sigma-Aldrich product page for 3-Methoxyphenethylamine, "Application" section
3-Methoxyphenethylamine is an organic compound classified as an aromatic amine. It has the molecular formula and a molecular weight of 151.21 g/mol. The compound features a methoxy group (-OCH₃) attached to a phenethylamine backbone, specifically at the meta position of the phenyl ring. This structural arrangement contributes to its unique chemical properties and biological activities. 3-Methoxyphenethylamine appears as a clear colorless to yellow liquid and is slightly soluble in chloroform and dimethyl sulfoxide, but insoluble in water .
The biological activity of 3-Methoxyphenethylamine has been explored primarily concerning its interaction with cytochrome P450 enzymes, particularly P450 2D6. Studies indicate that this compound can stimulate the reduction of ferric P450 2D6, which plays a crucial role in drug metabolism and the oxidation of various substrates . This interaction suggests potential implications for pharmacokinetics and drug-drug interactions involving medications metabolized by this enzyme.
The synthesis of 3-Methoxyphenethylamine typically involves several methods:
3-Methoxyphenethylamine finds applications in various fields:
Research on the interaction of 3-Methoxyphenethylamine with cytochrome P450 enzymes reveals its potential effects on drug metabolism. Specifically, studies show that it can influence the oxidation rates of other compounds processed by P450 2D6, indicating possible implications for individuals taking medications metabolized by this pathway . Understanding these interactions is crucial for assessing drug safety and efficacy.
Several compounds share structural similarities with 3-Methoxyphenethylamine, including:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Methoxyphenethylamine | Methoxy at meta position | Influences P450 enzyme activity |
| Phenethylamine | No substituents on phenyl ring | Basic structure of many psychoactive drugs |
| 4-Methoxyphenethylamine | Methoxy at para position | Different metabolic profile |
| 2-Methoxyphenethylamine | Methoxy at ortho position | Varies in reactivity compared to meta |
The uniqueness of 3-Methoxyphenethylamine lies in its specific placement of the methoxy group, which affects its biological activity and interactions with enzymes compared to its analogs. This distinct positioning may influence its pharmacological effects and potential therapeutic applications.
3-MeOPEA belongs to the phenethylamine class, a group of compounds with a benzene ring linked to an ethylamine side chain. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol (free base) and 187.66 g/mol as the hydrochloride salt. The methoxy substituent at the 3-position distinguishes it from other phenethylamine derivatives, such as dopamine or tyramine.
Corrosive